molecular formula C19H22N2O2 B236324 N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

Número de catálogo B236324
Peso molecular: 310.4 g/mol
Clave InChI: TWVHREOFJXAUKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been extensively studied in the field of cancer research. It was first discovered in 2001 and has since been found to have potential therapeutic applications in a variety of diseases, including inflammation, neurodegenerative disorders, and viral infections. In

Mecanismo De Acción

The mechanism of action of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. It is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate gene expression.
N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK) β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activity of NF-κB by sequestering it in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and regulate gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis by activating caspases, a family of proteases that play a crucial role in programmed cell death. It also inhibits the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
In inflammation, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting the activity of NF-κB. It also reduces oxidative stress by inducing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
In neurodegenerative disorders, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 protects against neuronal damage by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It also enhances the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, by activating microglia, the immune cells of the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, such as proteasome inhibitors, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 does not affect the degradation of other proteins, making it a useful tool for studying the role of NF-κB in various biological processes.
However, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 also has some limitations for lab experiments. It is a reactive molecule that can covalently modify other proteins, leading to off-target effects. It also has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area is the investigation of the potential therapeutic applications of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems, such as nanoparticles, may improve the bioavailability and efficacy of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 in vivo.

Métodos De Síntesis

The synthesis of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-4-ethylbenzamide. The final step involves the reaction of N-(3-aminophenyl)-4-ethylbenzamide with butyryl chloride to form N-[3-(butyrylamino)phenyl]-4-ethylbenzamide, or N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082.

Aplicaciones Científicas De Investigación

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is overexpressed in many types of cancer, and its inhibition by N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
In addition to cancer research, N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has also been studied for its potential applications in inflammation, neurodegenerative disorders, and viral infections. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV) in vitro.

Propiedades

Nombre del producto

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

Fórmula molecular

C19H22N2O2

Peso molecular

310.4 g/mol

Nombre IUPAC

N-[3-(butanoylamino)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-6-18(22)20-16-7-5-8-17(13-16)21-19(23)15-11-9-14(4-2)10-12-15/h5,7-13H,3-4,6H2,1-2H3,(H,20,22)(H,21,23)

Clave InChI

TWVHREOFJXAUKF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CC

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.